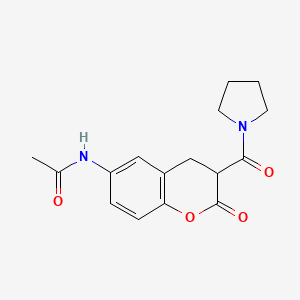
6-Acetamido-3-(1-pyrrolidinylcarbonyl)hydrocoumarin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Acetamido-3-(1-pyrrolidinylcarbonyl)hydrocoumarin is a synthetic organic compound with the molecular formula C16H18N2O4 and a molecular weight of 302.33 g/mol This compound is a derivative of hydrocoumarin, featuring an acetamido group at the 6-position and a pyrrolidinylcarbonyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetamido-3-(1-pyrrolidinylcarbonyl)hydrocoumarin typically involves the following steps:
Starting Materials: The synthesis begins with hydrocoumarin as the core structure.
Acetamidation: The 6-position of hydrocoumarin is acetamidated using acetic anhydride and a suitable catalyst under controlled temperature conditions.
Pyrrolidinylcarbonylation: The 3-position is then modified by introducing a pyrrolidinylcarbonyl group through a reaction with pyrrolidine and a carbonylating agent such as phosgene or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
6-Acetamido-3-(1-pyrrolidinylcarbonyl)hydrocoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
6-Acetamido-3-(1-pyrrolidinylcarbonyl)hydrocoumarin has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or drug candidates.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 6-Acetamido-3-(1-pyrrolidinylcarbonyl)hydrocoumarin involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
6-Acetamido-3-(1-pyrrolidinylcarbonyl)coumarin: Similar structure but lacks the hydrocoumarin core.
6-Acetamido-3-(1-pyrrolidinylcarbonyl)chromen-2-one: Another derivative with a chromen-2-one core.
Uniqueness
6-Acetamido-3-(1-pyrrolidinylcarbonyl)hydrocoumarin is unique due to its specific substitution pattern and the presence of both acetamido and pyrrolidinylcarbonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
20862-53-7 |
|---|---|
分子式 |
C16H18N2O4 |
分子量 |
302.32 g/mol |
IUPAC 名称 |
N-[2-oxo-3-(pyrrolidine-1-carbonyl)-3,4-dihydrochromen-6-yl]acetamide |
InChI |
InChI=1S/C16H18N2O4/c1-10(19)17-12-4-5-14-11(8-12)9-13(16(21)22-14)15(20)18-6-2-3-7-18/h4-5,8,13H,2-3,6-7,9H2,1H3,(H,17,19) |
InChI 键 |
TULNRFGKUDQRHW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=O)C(C2)C(=O)N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[2.2.1]heptan-2-ol;nitric acid](/img/structure/B14709965.png)
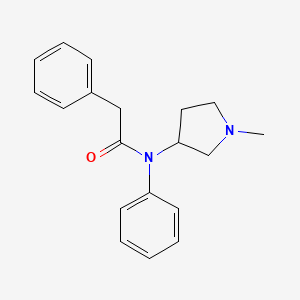
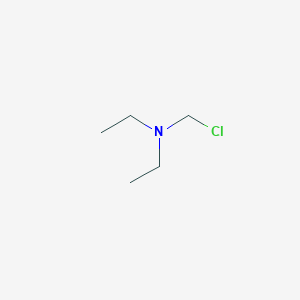
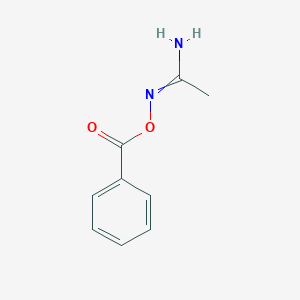
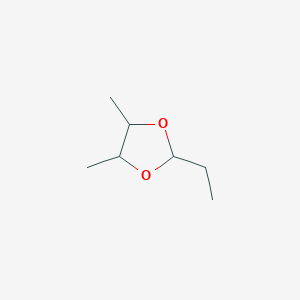

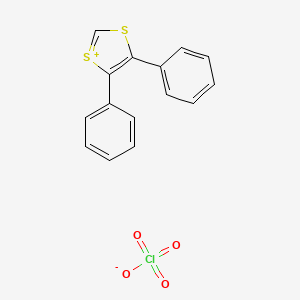
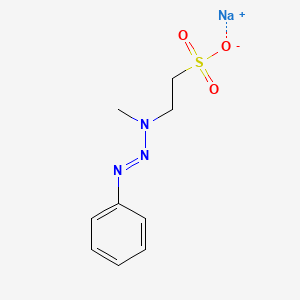
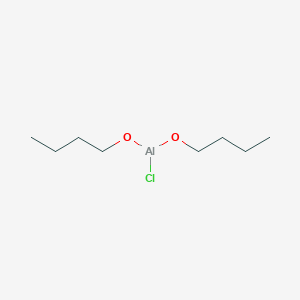
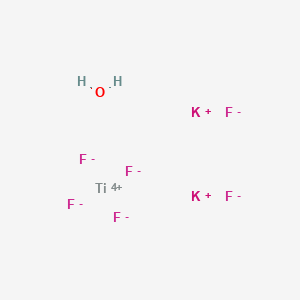
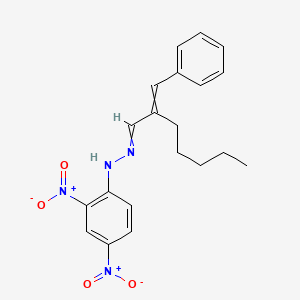
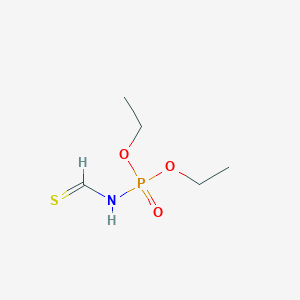

![({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride](/img/structure/B14710051.png)
